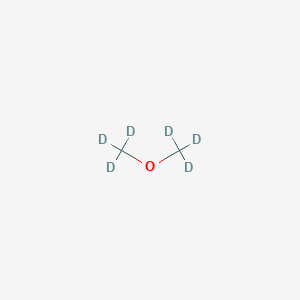

Dimethyl ether-d6

Description

Properties

IUPAC Name |

trideuterio(trideuteriomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425999 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17222-37-6 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of Dimethyl Ether-d6 for Spectroscopy

Introduction

Dimethyl ether-d6 ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, serves as a crucial tool in various spectroscopic applications.[1] Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium, make it an invaluable asset for researchers and scientists, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy. This guide provides a comprehensive overview of the chemical properties of this compound pertinent to these spectroscopic techniques, offering insights into its practical applications and the rationale behind its use.

This compound is a colorless gas at room temperature and pressure, characterized by a faint ethereal odor.[2] It is typically supplied as a liquefied gas under its own vapor pressure.[2] The high isotopic purity, commonly 99 atom % D or higher, is a critical requirement for its use in spectroscopy to minimize interference from protonated species.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in spectroscopic analysis. These properties dictate its behavior as a solvent, a reference standard, or a reagent in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | (CD₃)₂O | [3] |

| Molecular Weight | 52.11 g/mol | [1][3] |

| Melting Point | -141 °C | [4] |

| Boiling Point | -24.8 °C | [4] |

| Vapor Pressure | 7760 mmHg at 25 °C | [4] |

| Vapor Density | 1.62 (vs air) | [4] |

| Isotopic Purity | Typically ≥ 99 atom % D | |

| Chemical Purity | Typically ≥ 99% | [3] |

These properties underscore the volatile nature of this compound, necessitating careful handling in a well-ventilated area and storage as a compressed gas.[1] Its low boiling point makes it particularly suitable for low-temperature spectroscopic studies.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated solvents are indispensable for dissolving analytes without introducing overwhelming solvent signals in ¹H NMR spectra. While not a common solvent for routine analysis due to its gaseous state at room temperature, this compound finds specialized applications, particularly in low-temperature experiments and as a reference standard.

Chemical Shifts and Coupling Constants

The deuterium nuclei have a much smaller magnetic moment than protons, resulting in their resonance signals appearing far outside the typical proton chemical shift range and being significantly broader. This effectively renders the solvent "transparent" in ¹H NMR. The residual protons in this compound will give rise to a small signal, the chemical shift of which can vary slightly depending on the solvent and temperature.

Due to its gaseous nature at standard conditions, obtaining a standard ¹H and ¹³C NMR spectrum in a common deuterated solvent is not a typical application. However, when used as a solvent at low temperatures, it is the residual proton and ¹³C signals of the analyte that are of interest. For referencing purposes, the chemical shifts of impurities or added standards like tetramethylsilane (TMS) are used.[5][6]

The primary utility of this compound in NMR is as a medium for experiments requiring very low temperatures, owing to its low freezing point of -141 °C.[4] This allows for the study of temperature-sensitive molecules and dynamic processes.

Experimental Protocol: Low-Temperature NMR Spectroscopy

A generalized workflow for utilizing this compound in a low-temperature NMR experiment is as follows:

-

Sample Preparation : The analyte is placed in a suitable NMR tube, typically one rated for low-temperature and pressure applications.

-

Solvent Condensation : The NMR tube is cooled in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry). A measured amount of this compound gas is then carefully condensed into the tube.

-

Sealing : The NMR tube is flame-sealed or capped with a pressure-rated cap to contain the solvent at low temperatures.

-

Spectrometer Setup : The NMR spectrometer is equipped with a variable temperature unit. The probe is pre-cooled to the desired experimental temperature.

-

Data Acquisition : The sample is inserted into the pre-cooled probe, and after temperature equilibration, the NMR spectra are acquired.

Caption: Workflow for Low-Temperature NMR using this compound.

Application in Mass Spectrometry

In mass spectrometry, this compound can be employed as a chemical ionization (CI) reagent gas.[7][8] The use of a deuterated reagent can provide valuable information about the analyte's structure and reactivity through hydrogen-deuterium exchange reactions.

Fragmentation Pattern and Ion-Molecule Reactions

Under electron ionization (EI), the mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 52.[1][3] The fragmentation pattern will be shifted by +6 mass units compared to its non-deuterated counterpart.

As a CI reagent, this compound can protonate (or deuterate) the analyte, leading to the formation of [M+D]⁺ ions. This "soft" ionization technique is particularly useful for determining the molecular weight of compounds that readily fragment under EI conditions. The potential for H/D exchange between the reagent gas and the analyte can also aid in determining the number of labile hydrogens in the analyte molecule.[7][8]

Application in Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in this compound leads to significant shifts in the vibrational frequencies.

Characteristic Vibrational Modes

The heavier mass of deuterium compared to hydrogen results in a decrease in the vibrational frequencies of C-D bonds compared to C-H bonds. This isotopic shift is a powerful tool for assigning vibrational modes in complex molecules. Studies have been conducted on the vibrational Raman spectra of this compound, often at low temperatures, to develop and refine force field models for the molecule.[9][10] These studies provide detailed assignments of the various vibrational modes, including C-D stretching, bending, and rocking vibrations, as well as the C-O-C skeletal modes. The analysis of these spectra helps in understanding intramolecular potential functions and interactions between the methyl groups.[9][10]

Conclusion

This compound is a specialized yet highly valuable compound in the field of spectroscopy. Its unique chemical and physical properties, particularly its low boiling point and high isotopic purity, make it an excellent choice for low-temperature NMR studies. In mass spectrometry, it can serve as a deuterated chemical ionization reagent, providing insights into molecular weight and structure. Furthermore, its distinct vibrational spectrum in IR and Raman spectroscopy aids in the assignment of vibrational modes and the development of theoretical models. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of this compound is essential for leveraging its full potential in their analytical workflows.

References

-

Levin, I. W., Pearce, R. A. R., & Spiker, Jr., R. C. (1978). Vibrational Raman spectra and intramolecular potential function of solid solutions of dimethyl ether‐d and dimethyl ether‐d 6. The Journal of Chemical Physics, 68(8), 3538-3546. [Link][9][10]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][6]

-

Tabet, J. C., Tillequin, F., & Koch, M. (2000). Ion/molecule reactions with dimethyl ether and dimethyl-d6 ether: differentiation of four isomers contained in patchouli essential oil. Rapid communications in mass spectrometry, 14(10), 872–877. [Link][7][8]

Sources

- 1. This compound | C2H6O | CID 6914126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. DIMETHYL-D6 ETHER CAS#: 17222-37-6 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Ion/molecule reactions with dimethyl ether and dimethyl-d6 ether: differentiation of four isomers contained in patchouli essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Dimethyl ether [webbook.nist.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity Dimethyl ether-d6 for Advanced Research

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This begins at the most fundamental level: the quality of the reagents used. Dimethyl ether-d6 ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, serves as a crucial low-temperature solvent and reagent in specialized laboratory procedures, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its utility is defined by its high isotopic and chemical purity. This guide provides an in-depth, field-proven framework for sourcing, qualifying, and handling high-purity this compound to ensure the validity and reproducibility of your research outcomes.

Part 1: The Sourcing Workflow: Identifying and Qualifying a Supplier

The marketplace for specialty chemicals is vast, but not all suppliers adhere to the stringent quality controls necessary for high-stakes research. A systematic approach to supplier selection is not merely a procurement task; it is the first step in validating your experimental system.

Identifying Reputable Suppliers

The primary suppliers of high-purity deuterated solvents are companies that specialize in stable isotopes and NMR consumables. Key players in this market include:

-

MilliporeSigma (Sigma-Aldrich): A large, well-established supplier with a comprehensive portfolio of deuterated solvents, including this compound, often available in various grades and packaging.[3]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer specializing in stable isotope-labeled compounds, renowned for producing high-quality NMR solvents with exceptional isotopic enrichment and chemical purity.[4][5][6]

-

Eurisotop: A key European manufacturer and supplier of deuterated solvents, offering a broad range of products with a strong emphasis on quality control, including routine testing for purity before and after packaging.[7]

-

Alfa Chemistry & US Biological Life Sciences: These suppliers also offer this compound and other deuterated compounds, catering to a wide range of research and biochemical applications.[8]

The selection process should not end with identifying a name. It requires a diligent qualification process to ensure their product meets the specific demands of your application.

The Supplier Qualification Workflow

A robust qualification process ensures that the chosen supplier consistently meets your technical and quality requirements. This workflow can be visualized as a systematic progression from initial identification to final approval.

Caption: Workflow for qualifying a high-purity solvent supplier.

Part 2: Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for verifying the quality of this compound. It provides quantitative data on the purity and identity of a specific batch. Understanding its key parameters is crucial.

-

Isotopic Purity (e.g., 99 atom % D): This value specifies the percentage of hydrogen atoms that have been replaced by deuterium. For ¹H NMR, higher isotopic enrichment is critical as it directly reduces the intensity of the residual protonated solvent signal, preventing it from obscuring analyte peaks.[7] An isotopic purity of 99.5 atom % D or higher is recommended for high-field NMR instruments.

-

Chemical Purity (e.g., 99% CP): This measures the percentage of the material that is the specified compound, excluding water and other chemical impurities.[8] Impurities can introduce extraneous signals into your NMR spectrum, leading to misinterpretation of data.[9]

-

Water Content: Deuterated solvents are often hygroscopic, readily absorbing moisture from the atmosphere.[7][10] The CoA should specify the water content, typically measured by Karl Fischer (KF) titration.[7] Excess water introduces a broad H₂O or HDO peak in the ¹H NMR spectrum, which can obscure important signals.

Part 3: Comparative Supplier Data

When selecting a supplier, it is useful to compare the typical specifications of their this compound products. While specific lot data will vary, the general product grades offer a baseline for comparison.

| Supplier | Product Name | Typical Isotopic Purity (Atom % D) | Typical Chemical Purity | Packaging Options |

| Sigma-Aldrich | Dimethyl ether-d₆ | 99% | 99% (CP) | 5g in Sure/Pac™ cylinder |

| Cambridge Isotope Labs (CIL) | Dimethyl ether-d₆ | ≥99% | High Purity Assured | Ampoules, Bottles (Inquire for specifics)[5][6] |

| Eurisotop | Dimethyl ether-d₆ | ≥99% | ≥99.9% | Ampoules, Vials (Inquire for specifics)[7] |

| Alfa Chemistry | Dimethyl ether-d₆ | 99% | 99% (CP) | 5g[8] |

Note: This table is a representative summary. Always request a lot-specific CoA for exact specifications.

Part 4: Field-Proven Protocol: Preparation of a High-Resolution NMR Sample

The causality behind this protocol is the mitigation of contamination, particularly from atmospheric water and protonated residues, which are the primary enemies of a clean NMR spectrum.

Objective: To prepare an analyte sample in this compound for ¹H NMR analysis while preserving the solvent's purity.

Methodology:

-

Glassware Preparation (The Causality of Dryness):

-

Place your NMR tube, pipette, and any other glassware in an oven at >120°C for at least 12 hours.[4][10]

-

Rationale: This step removes adsorbed water from the glass surfaces. Residual moisture is the most common contaminant and will exchange protons with the deuterated solvent, increasing the unwanted HDO signal.[10]

-

Immediately transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[4]

-

-

Analyte Preparation:

-

Accurately weigh your analyte directly into the cooled, dry NMR tube. If the analyte is sensitive, this should be done in a glove box.

-

If the analyte was previously dissolved in a protonated solvent, perform co-evaporation. Add a small amount of the deuterated solvent, dissolve the sample, and then remove the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) or high vacuum. Repeat three times.

-

Rationale: This azeotropically removes traces of protonated solvents and water, which would otherwise contaminate the final sample.[10]

-

-

Solvent Transfer (The Inert Atmosphere Imperative):

-

All deuterated solvents must be handled under a strict anhydrous and inert atmosphere (dry nitrogen or argon) to minimize moisture absorption.[7][11]

-

For this compound packaged as a liquefied gas in a cylinder (e.g., Sure/Pac™), carefully attach a regulator and a septum-sealed transfer line.

-

Chill the NMR tube containing the analyte in a dry ice/acetone bath. This will lower the vapor pressure inside the tube.

-

Carefully condense the required amount of this compound gas into the NMR tube.

-

Rationale: Chilling the tube allows the gaseous DME-d6 to condense directly into your sample with minimal loss and prevents pressure buildup. Handling under an inert atmosphere is non-negotiable to prevent contamination from ambient air.[7]

-

-

Sealing and Finalizing:

-

Once the desired volume of solvent is added, quickly and securely cap the NMR tube while still under an inert atmosphere if possible.

-

Use a vortex mixer to ensure the sample is fully dissolved. Avoid shaking, which can introduce contaminants from the cap.[10]

-

Allow the sample to warm to room temperature before inserting it into the NMR spectrometer.

-

Part 5: Best Practices for Handling and Storage

Purchasing a high-purity solvent is only half the battle. Maintaining that purity requires strict adherence to proper handling and storage protocols.

-

Storage: this compound is a gas at room temperature and is supplied in pressurized cylinders.[12] Store cylinders in a well-ventilated, cool, and dry area, away from sources of ignition, as it is highly flammable.[13] For other deuterated solvents, refrigeration is often recommended to minimize decomposition and evaporation of internal standards like TMS.[4][11]

-

Handling:

-

Single-Use Containers: Whenever possible, opt for single-use ampoules.[4][7][10] This is the most effective way to prevent the introduction of contaminants that occurs with repeated access to a larger bottle.

-

Inert Atmosphere: For multi-use containers, always use a syringe to withdraw the solvent through a septum cap while backfilling the container with an equal volume of dry nitrogen or argon.[4][11] This prevents moist lab air from entering and contaminating the remaining solvent.

-

Avoid Cross-Contamination: Never return unused solvent to the original container. Use clean, dry pipettes and NMR tubes for every sample.[10]

-

By implementing this comprehensive approach—from diligent supplier qualification to meticulous sample preparation—researchers can confidently leverage the power of high-purity this compound, ensuring that their experimental results are built on a foundation of analytical integrity.

References

-

Eurisotop. NMR Solvents. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

-

American Elements. This compound suppliers USA. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

Isotope Science / Alfa Chemistry. NMR Solvents. [Link]

-

Scientific Solutions. 25LB High Purity USA Dimethyl Ether – 99.5% Guaranteed. [Link]

-

RCI Labscan Limited. Certificate of Analysis - Diethyl ether. [Link]

-

Alfa Aesar. Certificate of analysis. [Link]

-

Grillo-Werke AG. Dimethyl ether (DME) "GRILLO One". [Link]

-

Metoree. 25 Dimethyl Ether Manufacturers in 2025. [Link]

-

Wikipedia. Dimethyl ether. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

Target Analysis. NMR Solvents – Stable Isotopes. [Link]

-

Otto Chemie Pvt. Ltd. Diethylene glycol dimethyl ether, 99%, COA, Certificate of Analysis. [Link]

-

Wikipedia. Deuterated DMSO. [Link]

-

PubChem, National Institutes of Health. Dimethyl Ether. [Link]

-

Taylor & Francis Online. Dimethyl ether – Knowledge and References. [Link]

Sources

- 1. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H6O | CID 6914126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR 溶剂 [sigmaaldrich.com]

- 4. ukisotope.com [ukisotope.com]

- 5. chromservis.eu [chromservis.eu]

- 6. isotope.com [isotope.com]

- 7. NMR Solvents | Eurisotop [eurisotop.com]

- 8. This compound suppliers USA [americanchemicalsuppliers.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Uses of Dimethyl ether_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to Determining the Isotopic Purity of Dimethyl Ether-d6

Abstract

Dimethyl ether-d6 (DME-d6), a deuterated isotopologue of dimethyl ether, serves as a critical component in various scientific fields, notably as a propellant in aerosol formulations for drug delivery and as a tracer in metabolic studies. Its efficacy and the validity of the data derived from its use are directly contingent upon its isotopic purity. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to rigorously determine the isotopic purity of DME-d6. We will delve into the core principles, provide field-tested protocols, and discuss the rationale behind experimental choices for the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals who require a robust framework for validating the isotopic integrity of this essential compound.

The Imperative of Isotopic Purity in DME-d6 Applications

This compound (Perdeuterodimethyl ether) is not merely a solvent or reagent; it is a precision tool. In pharmaceutical research, particularly in the development of metered-dose inhalers, DME is used as a propellant. The use of DME-d6 allows for sensitive and specific quantification in complex biological matrices, enabling critical pharmacokinetic and toxicokinetic studies. Furthermore, its use as a tracer in metabolic research relies on the assumption that the deuterium labels are stable and present at a known, high enrichment level.

An insufficient level of deuteration can have profound consequences:

-

Compromised Analytical Sensitivity: The presence of partially deuterated or non-deuterated isotopologues can interfere with mass spectrometry-based quantification, leading to inaccurate measurements of the active pharmaceutical ingredient (API) or its metabolites.

-

Altered Pharmacokinetic Profiles: The kinetic isotope effect can alter the metabolism rate of the compound. If the isotopic distribution is not what is claimed, the observed pharmacokinetic data may not be representative.

-

Invalidated Research Data: In tracer studies, the precision of the metabolic pathway analysis is directly tied to the known isotopic enrichment of the starting material.

Therefore, a multi-technique approach is not just recommended; it is essential for a comprehensive and trustworthy assessment of isotopic purity.

Core Methodology I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the level of residual, non-deuterated sites in a deuterated molecule. It provides a direct, quantitative measure of the hydrogen content. For DME-d6, both ¹H (Proton) and ²H (Deuterium) NMR are employed to paint a complete picture.

Principle of NMR for Isotopic Purity

The fundamental principle lies in quantifying the signals from the residual ¹H nuclei relative to a known internal standard. In a molecule of DME-d6 (CD₃OCD₃), the ¹H NMR spectrum should ideally be silent. However, trace amounts of partially deuterated species, such as CD₃OCD₂H, will produce a small but detectable signal. By integrating this signal against a certified reference standard of known concentration, we can precisely calculate the percentage of residual protons, which is a direct measure of isotopic purity.

Experimental Protocol: ¹H NMR Analysis

Objective: To quantify the residual protonated species in DME-d6.

Materials:

-

DME-d6 sample

-

High-purity NMR solvent (e.g., Chloroform-d, with a known, low level of residual CHCl₃)

-

Certified internal standard (e.g., 1,3,5-trichlorobenzene)

-

NMR tubes (5 mm, high precision)

-

Gas-tight syringe

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh a precise amount of the internal standard (e.g., 1,3,5-trichlorobenzene) and dissolve it in a known volume of the NMR solvent (e.g., Chloroform-d) in a volumetric flask to create a stock solution of known concentration.

-

Sample Preparation:

-

Add a precise volume (e.g., 600 µL) of the internal standard stock solution to a clean, dry NMR tube.

-

As DME is a gas at room temperature, the sample must be handled at low temperatures or under pressure. Cool the NMR tube and solvent in a dry ice/acetone bath.

-

Using a pre-chilled gas-tight syringe, carefully bubble a known mass of DME-d6 gas through the cold solvent in the NMR tube. The mass can be determined by the difference in the syringe weight before and after delivery.

-

Seal the NMR tube immediately while still cold to prevent the gas from escaping. Allow it to slowly warm to room temperature before analysis.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all nuclei for accurate integration, a calibrated 90° pulse, and a sufficient number of scans for a high signal-to-noise ratio.

-

-

Data Processing & Calculation:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signal from the residual DME isotopologue (e.g., the quintet for the -CD₂H group) and the signal from the internal standard.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (1 - (Moles of ¹H in DME / Total Moles of H sites in DME)) * 100

-

-

Visualization: NMR Workflow for Isotopic Purity

Caption: Workflow for quantitative NMR (qNMR) analysis of DME-d6.

Data Presentation: Typical DME-d6 Specifications

| Parameter | Specification | Method |

| Isotopic Purity (D atom %) | ≥ 99.5% | ¹H NMR |

| Residual ¹H Content | ≤ 0.5% | ¹H NMR |

| Chemical Purity | ≥ 99.9% | GC-FID |

Core Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR excels at quantifying total residual proton content, GC-MS is unparalleled in its ability to separate and identify the distribution of different isotopologues (e.g., d5, d4, etc.). This provides a more granular view of the isotopic purity.

Principle of GC-MS for Isotopologue Distribution

The process begins with a gas chromatograph (GC), which separates the volatile DME-d6 from any other volatile chemical impurities. The separated components then enter the mass spectrometer (MS). Inside the MS, the molecules are ionized (typically via Electron Ionization - EI), causing them to fragment into charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

For DME-d6 (molecular weight ~52.1 g/mol ), the molecular ion [CD₃OCD₃]⁺ will appear at m/z 52. The presence of a d5-isotopologue [CD₃OCD₂H]⁺ will result in a signal at m/z 51. By comparing the relative intensities of these ion signals, the distribution of isotopologues can be accurately determined.

Experimental Protocol: GC-MS Analysis

Objective: To determine the distribution of isotopologues in a DME-d6 sample.

Materials:

-

DME-d6 sample

-

Gas sampling bulb or gas-tight syringe

-

GC-MS system equipped with an Electron Ionization (EI) source

Step-by-Step Methodology:

-

System Preparation:

-

Install a suitable capillary column for separating light hydrocarbons/ethers (e.g., a PLOT column or a low-polarity phase like a 5% phenyl-methylpolysiloxane).

-

Condition the column according to the manufacturer's instructions to ensure a stable baseline.

-

-

GC Method Development:

-

Injector: Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector. Set the injector temperature high enough to ensure rapid vaporization (e.g., 150 °C).

-

Oven Program: Since DME is highly volatile, a sub-ambient starting temperature may be required for good peak shape. A typical program might be: hold at 35 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Development:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that covers the expected molecular ions and fragments (e.g., m/z 10 to 70).

-

Acquisition Mode: Use scan mode to obtain a full mass spectrum of the eluting peak.

-

-

Sample Analysis:

-

Using a gas-tight syringe, inject a small, precise volume (e.g., 100 µL) of the DME-d6 gas into the GC injector port.

-

Start the data acquisition.

-

-

Data Processing & Analysis:

-

Identify the chromatographic peak corresponding to DME.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion cluster around m/z 52.

-

Measure the peak intensity (abundance) for each isotopologue's molecular ion (e.g., m/z 52 for d6, m/z 51 for d5, m/z 50 for d4, etc.).

-

Calculate the relative percentage of each isotopologue.

-

Visualization: GC-MS Workflow for Isotopologue Analysis

Caption: Workflow for GC-MS analysis of DME-d6 isotopologue distribution.

Data Presentation: Expected Isotopologue Abundances

| Isotopologue | Chemical Formula | Expected m/z (Molecular Ion) | Typical Relative Abundance |

| This compound | CD₃OCD₃ | 52 | > 99.5% |

| Dimethyl ether-d5 | C₂D₅H | 51 | < 0.5% |

| Dimethyl ether-d4 | C₂D₄H₂ | 50 | < 0.05% |

Self-Validating Systems and Trustworthiness

A core tenet of robust analytical science is the creation of self-validating systems. The described protocols are designed with this in mind.

-

Orthogonal Techniques: The use of both NMR and GC-MS provides an orthogonal approach. NMR quantifies the total ¹H content, while GC-MS reveals the distribution of that ¹H content across different isotopologues. A sample that passes the NMR specification for total deuterium content should show a corresponding low abundance of d5 and lower isotopologues in the GC-MS analysis. Discrepancies between the two would immediately flag a potential issue with the sample or the analysis.

-

Internal Standardization (NMR): The use of a certified internal standard in the qNMR protocol is critical. It corrects for variations in sample volume, spectrometer performance, and other experimental parameters, making the measurement absolute and traceable.

-

System Suitability: Before analyzing any sample, a system suitability test must be performed. For GC-MS, this involves injecting a known standard to verify retention time, peak shape, and detector sensitivity. For NMR, it involves checking resolution and signal-to-noise on a standard sample. These checks ensure the instrumentation is performing as expected before critical data is acquired.

Conclusion for the Practicing Scientist

Determining the isotopic purity of this compound is a multi-faceted task that requires more than a single measurement. It demands a thoughtful combination of analytical techniques, each providing a unique and complementary piece of the puzzle.

-

¹H NMR serves as the definitive method for quantifying the overall level of deuteration by measuring the total residual proton signal.

-

GC-MS provides a detailed fingerprint of the isotopologue distribution, confirming that the high isotopic enrichment is not skewed by a mixture of higher and lower deuterated species.

By integrating these methodologies, adhering to rigorous, well-documented protocols, and understanding the causality behind each experimental step, researchers, drug development professionals, and quality control analysts can ensure the integrity of their materials. This foundational work is paramount for generating valid, reproducible, and trustworthy scientific data, ultimately upholding the quality and safety of the final product.

References

-

General Principles of Quantitative NMR (qNMR): U.S. Food and Drug Administration. (2020). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

Isotopic Purity by Mass Spectrometry: National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Gas Chromatography Principles: Restek Corporation. A Technical Guide for Static Headspace-GC. [Link]

A Comprehensive Technical Guide to Dimethyl Ether-d6 for Advanced Research Applications

This guide provides an in-depth exploration of Dimethyl ether-d6 (CAS No. 17222-37-6), a deuterated ether increasingly utilized by researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in practical application and scientific causality. We will delve into its fundamental properties, core applications, and the rigorous protocols necessary for its effective and safe implementation in the modern laboratory.

Core Characteristics of this compound

This compound, also known as hexadeuterodimethyl ether, is the isotopically substituted analog of dimethyl ether where all six hydrogen atoms have been replaced with deuterium. This substitution is key to its utility in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity and Structure

The fundamental identity of this compound is rooted in its molecular structure. The replacement of protium (¹H) with deuterium (²H) imparts unique properties without significantly altering its chemical reactivity.

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical to its handling and application, particularly its gaseous state at room temperature.

| Property | Value | Source(s) |

| Appearance | Colorless gas | [4] |

| Melting Point | -141 °C (lit.) | [1][2][5] |

| Boiling Point | -24.8 °C (lit.) | [1][2][5] |

| Vapor Density | 1.62 (vs air) | [1][2][5] |

| Vapor Pressure | 7760 mmHg (25 °C) | [1][2][5] |

| Isotopic Purity | ≥99 atom % D | [1][5] |

| Autoignition Temp. | 662 °F | [1][2][5] |

Primary Application: NMR Spectroscopy

The primary utility of this compound lies in its application as a solvent for NMR spectroscopy.[3] Its low boiling point makes it particularly suitable for low-temperature experiments, allowing for the study of temperature-sensitive molecules and dynamic processes.

Causality of Application: Why this compound?

The choice of a deuterated solvent in NMR is to avoid large, interfering signals from the solvent's protons that would otherwise overwhelm the signals from the analyte. This compound offers several advantages:

-

Low-Temperature Range : Its very low freezing point (-141 °C) and boiling point (-24.8 °C) make it an excellent solvent for variable temperature NMR studies in the range of approximately -120 °C to -30 °C. This is crucial for slowing down dynamic exchange processes on the NMR timescale, allowing for the resolution of distinct signals for rapidly interconverting species.

-

Inertness : As an ether, it is relatively inert and unlikely to react with a wide range of analytes.

-

Signal Simplicity : The residual proton signal in incompletely deuterated this compound is a simple multiplet, which is less likely to interfere with analyte signals compared to more complex residual solvent peaks.

Experimental Protocol: Sample Preparation for Low-Temperature NMR

The gaseous nature of this compound at standard temperature and pressure necessitates a specialized sample preparation protocol. This procedure ensures the safe handling of the liquefied gas and the preparation of a homogeneous sample suitable for high-resolution NMR.

Materials:

-

Analyte of interest

-

High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

-

Glass vial with a septum-sealed cap

-

Syringe and needle

-

Lecture bottle of this compound with a suitable regulator

-

Cold bath (e.g., dry ice/acetone or a cryocooler)

-

Vortex mixer

Step-by-Step Methodology:

-

Analyte Preparation : Accurately weigh the desired amount of the analyte (typically 5-20 mg for ¹H NMR) and place it into a clean, dry glass vial.

-

Initial Dissolution (Optional) : If the analyte is a solid, it can be beneficial to add a very small amount of a more volatile, deuterated co-solvent (e.g., CD₂Cl₂) to aid in the initial dissolution and transfer.

-

Cooling : Place the sealed vial containing the analyte and the NMR tube in a cold bath and allow them to cool to below the boiling point of this compound (e.g., -40 °C to -78 °C).

-

Gas Condensation : Carefully connect the lecture bottle of this compound to a needle via a regulator. With a very low flow rate, introduce the this compound gas into the cold vial. The gas will condense into a liquid. Add approximately 0.5-0.6 mL of the liquefied gas.

-

Homogenization : While keeping the vial cold, gently vortex the sample to ensure the complete dissolution of the analyte.

-

Sample Transfer : Using a pre-cooled syringe, carefully draw the solution from the vial and transfer it to the pre-cooled NMR tube.

-

Sealing : Securely cap the NMR tube while it is still in the cold bath to prevent the solvent from boiling off.

-

Spectrometer Insertion : Quickly and carefully insert the cold NMR tube into the NMR spectrometer, which has been pre-cooled to the desired experimental temperature.

The following diagram illustrates the workflow for preparing a low-temperature NMR sample with this compound.

Caption: Workflow for low-temperature NMR sample preparation.

Specialized Applications

Beyond its primary role in low-temperature NMR, this compound has found utility in other specialized analytical areas.

NMR Thermometer Calibration

Accurate temperature control is vital in many NMR experiments. The chemical shift difference between specific peaks in certain molecules is highly temperature-dependent, allowing them to be used as "NMR thermometers". While methanol and ethylene glycol are common standards, this compound can be used for calibration at low temperatures.[2] One of its reported uses is for the calibration and determination of shift differences in high-precision carbon-13 shift thermometers for the 100-300 K range.[2]

Chemical Ionization Mass Spectrometry

In the field of mass spectrometry, this compound can be employed as a selective chemical ionization reagent. A study has demonstrated its use in conjunction with its non-deuterated counterpart to differentiate between four sesquiterpene isomers via ion/molecule reactions. The deuterium labeling provides a means to elucidate fragmentation mechanisms and confirm the composition of adduct ions.

Safety and Handling

As a highly flammable, liquefied gas, this compound requires stringent safety protocols.

-

Flammability : It is an extremely flammable gas and should be handled in a well-ventilated area, away from any sources of ignition.[3]

-

Pressure Hazard : It is supplied in cylinders as a gas under pressure and may explode if heated.[3]

-

Storage : Cylinders should be stored in an upright position in a well-ventilated, secure area, away from heat and combustible materials.

-

Handling : Use only with equipment rated for cylinder pressure. When handling the liquefied gas, appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, must be worn to prevent frostbite.

Conclusion

This compound is a valuable tool for researchers engaged in advanced chemical analysis. Its unique physical properties make it an indispensable solvent for low-temperature NMR spectroscopy, enabling the study of molecular dynamics and temperature-sensitive compounds. While its handling requires specialized procedures due to its gaseous nature, the insights it can provide make it a powerful asset in the modern research laboratory. Adherence to rigorous safety protocols is paramount to ensure its effective and safe utilization.

References

-

Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914126, this compound. Retrieved from [Link]

-

University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]

-

European Union Reference Laboratory for New Psychoactive Substances. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. Retrieved from [Link]

-

Air Liquide. (n.d.). Dimethylether Gas Encyclopedia. Retrieved from [Link]

-

Durham University. (n.d.). NMR Thermometer. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dimethyl ether (CAS 115-10-6). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl ether. Retrieved from [Link]

-

UCSD Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. (2020, February 4). Temperature calibration. Retrieved from [Link]

-

ResearchGate. (n.d.). Variable-temperature ¹H-NMR spectra of DMA in DMSO-d6 and methyl acetate in acetone-d6. Retrieved from [Link]

-

Bruker. (n.d.). NMR Thermometer Variable Temperature Control Using the 2H Lock System of AVANCE III HD Spectrometers. Retrieved from [Link]

-

Consiglio Nazionale delle Ricerche - Istituto di Ricerca sugli Ecosistemi Terrestri. (2022, November 15). NMR-Based Approaches in the Study of Foods. Retrieved from [Link]

-

ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

-

CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of dimethyl ether (blue) and dimethyl peroxide (red). Retrieved from [Link]

-

MDPI. (2025, June 24). Experimental Investigations of Dimethyl Ether Production from Syngas in a Slurry Reactor. Retrieved from [Link]

-

MDPI. (n.d.). Process Simulation and Optimization of Dimethyl Ether (DME) Synthesis Utilizing Highly Contaminated Natural Gas as Feedstock. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of Liquefied Petroleum Gas via Methanol and/or Dimethyl Ether from Natural Gas (Part 1) Catalysts and Reaction Behaviors Associated with Methanol and/or Dimethyl Ether Conversion. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Process Design of Associated Natural Gas to Dimethyl Ether Production Via Direct Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Organic Compounds in Liquefied Dimethyl Ether-d6: Principles, Protocols, and Applications

Abstract

Dimethyl ether-d6 (DME-d6), a deuterated isotopologue of the simplest ether, presents a unique solvent environment for specialized chemical analysis. Gaseous at standard temperature and pressure, its utility is realized in its liquefied state, primarily for low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth exploration of the theoretical and practical aspects of using liquefied DME-d6 as a solvent. We delve into the physicochemical properties that govern solubility, offer predictive insights for various organic compound classes, and provide detailed, field-proven protocols for the safe handling and quantitative determination of solubility using ¹H NMR. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of DME-d6 for analyzing thermally sensitive, reactive, or poorly characterized analytes.

Part 1: The Unique Profile of this compound as a Specialized Solvent

This compound, (CD₃)₂O, is not a conventional laboratory solvent. Its boiling point of -24.8 °C means it exists as a gas under standard laboratory conditions, necessitating specialized handling as a liquefied gas.[1][2] This property, while posing a challenge, is also its key advantage, establishing DME-d6 as a valuable solvent for variable and low-temperature NMR studies, particularly in the analysis of reactive intermediates or conformations that are only stable at cryogenic temperatures.[2][3]

Physicochemical Properties of DME-d6:

| Property | Value | Source(s) |

| Molecular Formula | (CD₃)₂O | |

| Molecular Weight | 52.11 g/mol | [4] |

| Boiling Point | -24.8 °C | [1][2] |

| Melting Point | -141 °C | [1][2] |

| Physical Form | Gas at STP | [1] |

| Isotopic Purity | ≥99 atom % D | [1] |

The physical properties of DME-d6 are virtually identical to its non-deuterated counterpart, dimethyl ether. It is a polar aprotic solvent, but its polarity is significantly lower than other common polar aprotic solvents like DMSO or DMF. Its character is more akin to diethyl ether, making it an excellent solvent for a wide range of nonpolar to moderately polar organic compounds.[5][6] Crucially, the ether oxygen can act as a hydrogen bond acceptor, allowing it to dissolve molecules with hydrogen bond donor groups, such as alcohols, albeit to a lesser extent than more polar solvents.[7][8]

Part 2: Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility in any solvent, including liquefied DME-d6.[7] This can be broken down into the interplay of polarity, hydrogen bonding, and cohesive energy density.

-

Polarity: DME possesses a net dipole moment due to its bent C-O-C structure. This allows it to dissolve other polar molecules through dipole-dipole interactions. However, the bulk of the molecule consists of nonpolar methyl groups, giving it significant nonpolar character. This dual nature enables it to solvate nonpolar compounds like hydrocarbons as well as moderately polar species.[6]

-

Hydrogen Bonding: As a hydrogen bond acceptor, DME-d6 can interact favorably with solutes that are hydrogen bond donors (e.g., alcohols, primary/secondary amines, carboxylic acids). It cannot, however, act as a hydrogen bond donor, which limits its miscibility with highly networked hydrogen-bonding liquids like water.[5][7]

-

Cohesive Energy Density (Solubility Parameter): The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy. Solvents with similar δ values are likely to be miscible. Dimethyl ether has a Hildebrand value (δ ≈ 7.3 cal¹/² cm⁻³/²) very similar to that of diethyl ether (δ ≈ 7.6 cal¹/² cm⁻³/²), reinforcing the use of diethyl ether as an excellent analogue for predicting solubility behavior.[9]

The following diagram illustrates the key molecular interactions that determine if a solute will dissolve in liquefied DME-d6.

Caption: Factors governing solute compatibility with liquefied DME-d6.

Part 3: Quantitative Solubility Determination: A Practical Guide

Determining solubility in liquefied DME-d6 is a non-trivial task that requires specialized equipment for low-temperature work and adherence to strict safety protocols. The method of choice is quantitative ¹H NMR (qNMR), which offers high precision with minimal sample consumption.[10]

Safety First: Handling Liquefied Dimethyl Ether

DME is an extremely flammable liquefied gas that can form explosive mixtures with air and cause frostbite upon contact with skin.[4][11] All operations must be conducted in a certified fume hood with explosion-proof equipment.

-

Personal Protective Equipment (PPE): Safety glasses with side shields or a full face shield, cryogenic or cold-insulating gloves, and a flame-retardant lab coat are mandatory.[12][13]

-

Ventilation: Ensure robust ventilation. Use gas detectors where appropriate.[14]

-

Ignition Sources: Exclude all potential ignition sources, including sparks from static discharge, open flames, and hot surfaces. Use non-sparking tools and ensure all equipment is properly grounded.[14][15]

-

Cylinder Handling: Gas cylinders must be secured firmly. Never tamper with pressure relief devices.[12]

Experimental Workflow for qNMR Solubility Measurement

The diagram below outlines the end-to-end process for determining the solubility of an organic compound in liquefied DME-d6.

Caption: Workflow for determining solubility in liquefied DME-d6 via qNMR.

Protocol 1: Preparation of a Saturated Solution in Liquefied DME-d6

Objective: To create a saturated solution of the analyte in DME-d6 at a controlled low temperature, in equilibrium with excess solid.

Materials:

-

Analyte of interest (solid)

-

DME-d6 lecture bottle[1]

-

Heavy-walled pressure vessel or thick-walled Schlenk tube rated for low temperature and moderate pressure

-

Condensation apparatus (e.g., cold finger or dry ice/acetone condenser)

-

Low-temperature bath (e.g., cryocooler or Dewar with cryogen)

-

Syringe filter (PTFE, 0.22 µm) pre-chilled

-

Gas-tight syringes, pre-chilled

Procedure:

-

Vessel Preparation: Place an excess amount of the solid analyte (e.g., 10-20 mg) into the pressure vessel. Ensure the vessel is clean, dry, and equipped with a magnetic stir bar.

-

System Cooling: Assemble the condensation apparatus onto the vessel. Cool the entire assembly to the desired temperature (e.g., -40 °C) using the low-temperature bath.

-

DME-d6 Condensation: Following all safety protocols for the lecture bottle, slowly introduce gaseous DME-d6 into the cooled system. The gas will condense into a liquid inside the vessel. Condense a target volume (e.g., 1-2 mL).

-

Sealing: Once the desired volume of liquid is collected, securely seal the vessel.

-

Equilibration: Place the sealed vessel in a temperature-controlled shaker or on a stir plate within a cold bath set to the target temperature. Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

Protocol 2: Quantitative ¹H NMR (qNMR) Analysis

Objective: To accurately measure the concentration of the dissolved analyte in the prepared saturated solution.

Materials:

-

Saturated DME-d6 solution of the analyte

-

High-purity qNMR internal standard (e.g., Hexamethyldisiloxane - HMDSO)

-

Pre-weighed NMR tubes (Class A glass is essential for variable temperature work)[3]

-

NMR spectrometer with a variable temperature probe

Procedure:

-

Prepare Internal Standard Stock: Prepare a stock solution of the internal standard in a compatible, volatile solvent if the standard itself is not a liquid. For a liquid standard like HMDSO, it can be added directly.

-

Sample Transfer (Cold): In a cold box or glove bag, unseal the equilibrated pressure vessel. Using a pre-chilled gas-tight syringe, draw a known volume of the supernatant (the clear liquid above the solid).

-

Filtration (Cold): Immediately pass the solution through a pre-chilled syringe filter into a pre-weighed, cold vial to remove any microscopic solid particles.

-

NMR Sample Preparation: Transfer a precise aliquot of the filtered, saturated solution into a pre-chilled NMR tube. Add a precisely known amount of the internal standard. Seal the NMR tube quickly.

-

NMR Acquisition: Cool the NMR probe to the target temperature. Once stable, insert the sample. Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁) for full signal relaxation of both the analyte and standard peaks.[16] A 90° pulse angle is recommended.[16]

-

Data Processing and Calculation:

-

Carefully integrate a well-resolved peak for the analyte (Iₐ) and the peak for the internal standard (Iₛ).

-

The concentration of the analyte (Cₐ), which represents its solubility, is calculated using the following equation:

Cₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (mₛ / MWₛ) * (1 / V)

Where:

-

Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals, respectively.

-

mₛ: Mass of the internal standard.

-

MWₛ: Molecular weight of the internal standard.

-

V: Volume of the saturated solution added to the NMR tube.

-

-

Part 4: Predicted Solubility of Organic Compound Classes

While experimental data is sparse, we can predict the solubility of various organic compound classes in liquefied DME-d6 based on its physicochemical properties and analogy to diethyl ether.

| Compound Class | Predicted Solubility | Rationale |

| Alkanes, Alkenes, Alkynes | High | Nonpolar compounds readily dissolve in the nonpolar bulk of DME via van der Waals forces. |

| Aromatic Hydrocarbons | High | Similar to alkanes; nonpolar nature ensures high compatibility. |

| Halocarbons | High to Medium | Polarity varies. Generally soluble, especially less polar variants like CCl₄. Highly polar halocarbons may be less soluble. |

| Ethers, Esters, Ketones | High | "Like dissolves like." These are polar aprotic compounds and are expected to be fully miscible.[5] |

| Alcohols (short-chain) | Medium | The -OH group can hydrogen bond with the ether oxygen of DME, promoting solubility.[8] |

| Alcohols (long-chain) | Medium to Low | As the nonpolar alkyl chain length increases, the influence of the polar -OH group diminishes, reducing solubility. |

| Carboxylic Acids | Medium to Low | Can act as H-bond donors. However, strong self-association (dimerization) may compete with solvation by DME. |

| Amines (Primary, Secondary) | Medium | Can act as H-bond donors. Solubility is expected to be moderate. |

| Amides | Low | Highly polar with strong intermolecular hydrogen bonding. Unlikely to be well-solvated by the less polar DME. |

| Ionic Compounds (Salts) | Insoluble | DME lacks the high dielectric constant and strong solvating power needed to overcome the lattice energy of ionic solids. |

Part 5: Concluding Remarks and Future Outlook

This compound is a highly specialized solvent whose utility is intrinsically linked to its volatility. It is not a general-purpose replacement for common deuterated solvents like CDCl₃ or DMSO-d₆. Instead, its strength lies in enabling NMR analysis at low temperatures, a critical capability for studying chemical systems inaccessible at ambient conditions. For researchers in physical organic chemistry, organometallics, and polymer science, liquefied DME-d6 offers a unique window into reaction mechanisms and molecular dynamics. As the demand for understanding complex, temperature-sensitive systems grows, the application of specialized solvents like DME-d6, guided by the principles and protocols outlined in this guide, will undoubtedly become more prevalent.

References

-

Quora. (2020). What is soluble in diethyl ether?[Link]

-

Praxair. (n.d.). Dimethyl Ether - SAFETY DATA SHEET. [Link]

-

Puregas. (2025). SAFETY DATA SHEET Dimethyl Ether DME - Pure. [Link]

-

Praxair. (n.d.). Dimethyl Ether Safety Data Sheet. [Link]

-

Air Liquide Singapore. (n.d.). Safety Data Sheet - dimethyl ether. [Link]

-

Air Liquide. (n.d.). Safety Data Sheet - Dimethyl Ether. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

University of Bristol. (n.d.). Variable Temperature NMR Experiments. [Link]

-

Chemistry For Everyone. (2025). How Does Diethyl Ether Work As A Solvent? YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Chemistry For Everyone. (2025). What Are The Properties Of Dimethyl Ether? YouTube. [Link]

-

Chemistry Stack Exchange. (2019). Solubility of dimethyl ether in aliphatic hydrocarbons. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Reddit. (2015). [Organic Chemistry - Solvents] Why does propanol dissolve in diethyl ether? Isn't one polar and the other is non-polar?[Link]

-

ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

-

BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

National Institutes of Health (NIH). (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]

Sources

- 1. 二甲醚-d6 99 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. DIMETHYL-D6 ETHER CAS#: 17222-37-6 [amp.chemicalbook.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. This compound | C2H6O | CID 6914126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. reddit.com [reddit.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. emerypharma.com [emerypharma.com]

- 11. amp.generalair.com [amp.generalair.com]

- 12. mesagas.com [mesagas.com]

- 13. solgroup.com [solgroup.com]

- 14. sg.airliquide.com [sg.airliquide.com]

- 15. puregas.co.za [puregas.co.za]

- 16. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Vapor Pressure and Handling of Gaseous Dimethyl Ether-d6

This guide is intended for researchers, scientists, and drug development professionals who utilize dimethyl ether-d6 (DME-d6) in its gaseous form. It provides a comprehensive overview of its vapor pressure characteristics and detailed protocols for its safe handling in a laboratory setting. The information herein is synthesized from authoritative sources and field-proven insights to ensure technical accuracy and promote a culture of safety and experimental reproducibility.

Introduction: The Utility of Deuterated Dimethyl Ether

This compound ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, is a valuable compound in various scientific disciplines. Its primary application lies in nuclear magnetic resonance (NMR) spectroscopy, where it can be used as a tracer or a solvent for low-temperature experiments.[1] The deuterium labeling provides a distinct spectroscopic signature, allowing researchers to probe reaction mechanisms, molecular structures, and dynamic processes with high precision. Its gaseous nature at standard temperature and pressure necessitates specialized handling procedures to ensure the safety of laboratory personnel and the integrity of experimental results.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DME-d6 is paramount for its safe and effective use. While the isotopic substitution of hydrogen with deuterium has a minor effect on most physical properties, it is crucial to consider these parameters in experimental design.

Key Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₂D₆O | [2] |

| Molecular Weight | 52.11 g/mol | [3] |

| Boiling Point | -24.8 °C (lit.) | [2][3] |

| Melting Point | -141 °C (lit.) | [2][3] |

| Vapor Density | 1.62 (vs air) | [2][3] |

| Autoignition Temp. | 662 °F (350 °C) | [2][4] |

Vapor Pressure of Dimethyl Ether

Vapor Pressure of Dimethyl Ether at Various Temperatures:

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (bar) | Vapor Pressure (mmHg) |

| -60 | 213.15 | 16 | 0.16 | 120 |

| -40 | 233.15 | 54 | 0.54 | 405 |

| -24.8 | 248.35 | 101.3 | 1.013 | 760 |

| -20 | 253.15 | 126 | 1.26 | 945 |

| 0 | 273.15 | 267.3 | 2.673 | 2005 |

| 20 | 293.15 | 510 | 5.10 | 3825 |

| 25 | 298.15 | 592.8 | 5.928 | 4446 |

| 40 | 313.15 | 860 | 8.60 | 6450 |

| 50 | 323.15 | 1020 | 10.2 | 7651 |

Data synthesized from multiple sources.[3][4][5][6][7][8][9]

This data can be visualized to better understand the relationship between temperature and vapor pressure.

Caption: A generalized workflow for the safe handling of gaseous DME-d6.

Protocol for Preparing a Gas-Phase NMR Sample

The preparation of a high-quality gas-phase NMR sample requires careful attention to detail to ensure accurate and reproducible results.

Protocol:

-

NMR Tube Preparation:

-

Use a high-pressure NMR tube equipped with a resealable valve (e.g., a J. Young valve).

-

Thoroughly clean and dry the NMR tube.

-

-

Sample Introduction:

-

If a liquid-state internal standard or lock solvent is required, a sealed capillary containing the deuterated solvent can be placed inside the NMR tube. [1] * Connect the NMR tube to the Schlenk line and perform at least three evacuate-refill cycles.

-

-

DME-d6 Transfer:

-

Cool the bottom of the NMR tube in a liquid nitrogen bath.

-

Introduce a known amount of DME-d6 into the Schlenk line manifold.

-

Open the valve to the NMR tube to allow the DME-d6 to condense. The amount transferred can be determined by pressure-volume-temperature calculations or by gravimetric methods.

-

-

Sealing and Measurement:

-

Once the desired amount of DME-d6 has been transferred, close the valve on the NMR tube.

-

Allow the tube to warm to room temperature behind a blast shield in the fume hood.

-

The sample is now ready for NMR analysis.

-

Conclusion

This compound is a powerful tool for chemical research, but its gaseous nature and high flammability demand a respectful and cautious approach. By understanding its physicochemical properties, particularly its vapor pressure, and by adhering to stringent safety and handling protocols, researchers can safely and effectively harness the unique capabilities of this deuterated compound. The experimental workflows outlined in this guide provide a framework for the safe and reproducible handling of gaseous DME-d6 in a modern research laboratory.

References

- Praxair, Inc. (1979).

- MESA Specialty Gases & Equipment. (2018).

- University of Pennsylvania Environmental Health and Radiation Safety. (2024). Fact Sheet: Lecture Bottle Safety.

- The University of Texas at Dallas Institutional Risk & Safety. Lecture Bottle Safety.

- University of Michigan-Dearborn. Lecture Bottles - Compressed Gases.

- Wu, J., Liu, Z., & Liu, Z. (2010). Vapor Pressure Measurements of Dimethyl Ether from (213 to 393) K.

- Sigma-Aldrich. This compound.

- Tsukada, T., Uematsu, M., & Watanabe, K. (2005). PVT Relationship/Saturated Vapor Pressure of Dimethyl Ether (DME) as an Alternative for Liquefied Petroleum Gas and. Journal of the Japan Petroleum Institute, 48(4), 215-222.

- Fedele, L., Bobbo, S., & De Stefani, V. (2006). Saturated Pressure Measurements of Dimethyl Ether at Temperatures from (219 to 361) K.

- ChemicalBook. DIMETHYL-D6 ETHER | 17222-37-6.

- EPFL. Working correctly with the nitrogen line.

- Wikipedia. Air-free technique.

- Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55908.

- Sinteco S.r.l. (2020). DME.

- University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers.

- Purdue University College of Engineering. Standard Operating Procedure Inert Gas/Vacuum Schlenk Line.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- BenchChem. (2025).

- Wikipedia. Dimethyl ether.

- Jain, N., & Muthukumar, K. (Eds.). (2022).

- Alternative Fuels Data Center. Fundamental Aspects of Dimethyl Ether.

- ResearchGate. Schematic of the experimental setup used for the NMR experiments in this paper.

- Cheméo. Chemical Properties of Dimethyl ether (CAS 115-10-6).

- NIST. Dimethyl ether.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. sinteco-srl.com [sinteco-srl.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. scispace.com [scispace.com]

- 8. epfl.ch [epfl.ch]

- 9. Dimethyl ether - Wikipedia [en.wikipedia.org]

molecular weight and formula of Dimethyl ether-d6

An In-depth Technical Guide to Dimethyl Ether-d6: Physicochemical Properties, Synthesis, and Research Applications

Introduction

This compound, the hexadeuterated isotopologue of dimethyl ether (DME), is a specialized chemical compound of significant interest to the scientific community. In this molecule, all six hydrogen atoms of the parent compound are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties that make it an invaluable tool in various research and development fields, particularly in nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies of chemical reactions, and as a calibration standard. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its core properties, synthesis, quality control, and key applications.

Section 1: Core Physicochemical Properties

The utility of this compound in a laboratory setting is fundamentally dictated by its physical and chemical properties. As a deuterated analog of the simplest ether, it is a colorless, flammable gas under standard conditions, a critical factor for its handling and storage.[1] Its low boiling and melting points make it particularly suitable for low-temperature applications.[2]

A summary of its essential physicochemical data is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂D₆O; (CD₃)₂O | [3] |

| Molecular Weight | 52.11 g/mol | |

| CAS Number | 17222-37-6 | [2] |

| Appearance | Colorless Gas | [4] |

| Boiling Point | -24.8 °C | [2] |

| Melting Point | -141 °C | [2] |

| Vapor Density | 1.62 (vs. air) | [2] |

| Isotopic Purity | Typically ≥99 atom % D | |

| Mass Shift | M+6 (compared to non-deuterated DME) |

Section 2: Synthesis and Quality Control

The production of high-purity this compound is a precise process, critical for ensuring its reliability in sensitive analytical applications. The synthesis must not only yield the correct chemical structure but also guarantee high isotopic enrichment.

Synthesis Methodology: The Williamson Ether Synthesis

A common and reliable method for preparing selectively deuterated ethers is the Williamson ether synthesis.[5] This pathway involves the reaction of a deuterated alkoxide with a deuterated alkyl halide. For this compound, this is typically achieved by reacting sodium methoxide-d3 with a methyl-d3 halide (e.g., iodomethane-d3).

The causality behind this choice of reaction is its high efficiency and specificity, which minimizes the formation of byproducts. The Sₙ2 reaction mechanism ensures a clean coupling of the two deuterated methyl groups through an ether linkage.

Conceptual Experimental Protocol:

-

Preparation of Sodium Methoxide-d3: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), react methanol-d4 (CD₃OD) with a strong base such as sodium hydride (NaH). The hydride deprotonates the hydroxyl group to form sodium methoxide-d3 (NaOCD₃) and hydrogen gas.

-

Ether Formation: Introduce iodomethane-d3 (CD₃I) to the reaction mixture. The methoxide-d3 anion acts as a nucleophile, displacing the iodide ion from the iodomethane-d3 in an Sₙ2 reaction.

-

Product Isolation: As this compound is a gas at room temperature, it can be collected from the reaction headspace by condensation in a cold trap (e.g., cooled with liquid nitrogen).

-

Purification: The collected condensate can be purified by fractional distillation to remove any unreacted starting materials or solvent residues.

Caption: Causality of the Deuterium Isotope Effect in research.

Calibration Standard for Spectroscopy

In analytical chemistry, accuracy is paramount. This compound serves as a highly reliable calibration standard for high-precision carbon-13 shift thermometers used in spectroscopy over a temperature range of 100–300 K. [2][3]Its chemical stability and well-defined spectral properties ensure that instruments can be accurately calibrated, leading to trustworthy and reproducible experimental results.

Section 4: Handling and Safety

As a compressed, flammable gas, this compound requires careful handling to ensure laboratory safety. [1]

-

Storage: Cylinders should be stored in a well-ventilated, cool, and dry area, away from sources of ignition. They must be secured in an upright position.

-

Handling: Use only in a well-ventilated area or a fume hood. Ground all equipment to prevent static discharge. A regulator appropriate for corrosive gases may be necessary depending on the cylinder valve.

-

Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves should be worn. Due to its low boiling point, contact with the liquefied gas can cause frostbite. [4]

Conclusion

This compound is more than just a deuterated molecule; it is a precision tool that enables significant advancements in science. Its unique physicochemical properties allow for the exploration of chemical processes under conditions that are otherwise inaccessible. From its role as a specialized NMR solvent to its use in elucidating complex reaction mechanisms and ensuring instrumental accuracy, this compound provides researchers, particularly those in drug discovery and materials science, with a reliable and versatile compound for pushing the boundaries of scientific knowledge.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemDirect. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl ether. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Shimada, S., Shiotani, M., & Lindgren, M. (1997). Deuterium Isotope Effects on Rotation of Methyl Hydrogens. A Study of the Dimethyl Ether Radical Cation by ESR Spectroscopy and ab Initio and Density Functional Theory. Journal of the American Chemical Society, 119(29), 6792–6800. Retrieved from [Link]

-

EPCM Holdings. (n.d.). Synthesis and Applications of Dimethyl Ether (DME). Retrieved from [Link]

-

Richard, C., et al. (2020). Torsional-rotational spectrum of doubly deuterated dimethyl ether (CH3OCHD2) - First ALMA detection in the interstellar medium. Astronomy & Astrophysics, 641, A14. Retrieved from [Link]

-

Discovering Dimethyl Ether's Role in Green Industrial Chemistry. (2025). AZoCleantech. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Dimethyl ether. Retrieved from [Link]

-

Dar, D. (2022). Reactive Distillation for Synthesis of Dimethyl Ether from Biomethanol. Energy In A Flash. Retrieved from [Link]

-

Semelsberger, T. A., & Borup, R. L. (2005). Direct production of dimethyl ether from synthesis gas utilizing bifunctional catalysts. Journal of Power Sources, 152, 244-250. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Increasing dimethyl ether production from biomass-derived syngas via sorption enhanced dimethyl ether synthesis. Sustainable Energy & Fuels. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Ether. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (2021). Dimethyl Ether as the Next Generation Fuel to Control Nitrogen Oxides and Particulate Matter Emissions from Internal Combustion Engines: A Review. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Enhancement of the Direct Synthesis of Dimethyl Ether (DME) from Synthesis Gas by Macro- and Microstructuring of the Catalytic Bed. Retrieved from [Link]

Sources

- 1. This compound | C2H6O | CID 6914126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL-D6 ETHER CAS#: 17222-37-6 [amp.chemicalbook.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

potential applications of Dimethyl ether-d6 in organic synthesis

An In-depth Technical Guide to the Potential Applications of Dimethyl Ether-d6 in Organic Synthesis

Abstract